molecular formula C5H3ClN2O2 B043025 2-Chloro-5-nitropyridine CAS No. 4548-45-2

2-Chloro-5-nitropyridine

Cat. No. B043025
CAS RN: 4548-45-2
M. Wt: 158.54 g/mol
InChI Key: BAZVFQBTJPBRTJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridine is an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . The non-hydrogen atoms of 2-Chloro-5-nitropyridine all lie in a common plane .


Synthesis Analysis

Compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been obtained from 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile by a novel protocol using Vilsmeier–Haack chlorination .


Molecular Structure Analysis

The non-H atoms of the title compound, C5H3ClN2O2, almost lie in a common plane (r.m.s. deviation = 0.090 Å). In the crystal, adjacent molecules feature a short Cl⋯O contact [3.068 (4) Å], forming a chain .


Chemical Reactions Analysis

The reaction of 2-Chloro-5-nitropyridine with thioureas has been studied . The reaction follows a consecutive reaction path involving the formation of a long-lived intermediate .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-5-nitropyridine is 158.54 g/mol . The structural parameters and spectroscopic data of the molecule in the ground state have been calculated using ab-initio Hartree–Fock and Density functional method (B3LYP/B3PW91) employing the 6-31+G (d,p), and 6-311++G (d,p) basis sets .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-Chloro-5-nitropyridine serves as a valuable intermediate in organic synthesis. Researchers use it to create more complex molecules by introducing halogen atoms onto the pyridine ring. In medicinal chemistry, this compound plays a crucial role in the synthesis of Tri-Biocins—a class of antimicrobial agents. Additionally, it contributes to the development of cardiotonic drugs, antiviral agents, disinfectants, and anti-arrhythmic medications .

Nitro-Containing Organic Materials

Due to its unique properties, 2-chloro-5-nitropyridine can be incorporated into organic nonlinear optical (NLO) materials. These materials have applications in high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and terahertz (THz) generation and detection .

Pharmaceutical Intermediates

The compound finds use as a pharmaceutical intermediate. Researchers leverage its chemical reactivity to synthesize novel drug candidates or optimize existing ones. Its role in drug development extends beyond antimicrobials to other therapeutic areas .

Crystal Growth and Structure Studies

Scientists study the crystalline perfection and growth of 2-chloro-5-nitropyridine crystals. Understanding crystal structures helps optimize their properties for specific applications. These crystals may have potential in optoelectronic devices, sensors, and photonic materials .

Ring-Opening Reactions

Researchers have isolated open-chain intermediates resulting from the ring-opening reaction of 2-chloro-5-nitropyridine with sodium deuteroxide. These intermediates have been characterized using various spectroscopic techniques. Such studies contribute to our understanding of reaction mechanisms and reactivity patterns .

Safety And Hazards

2-Chloro-5-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Chloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry. It is the important intermediate of more synthetic Tri-Biocins . Therefore, the preparation technology of research 2-chloro-5-nitropyridine has crucial meaning .

properties

IUPAC Name

2-chloro-5-nitropyridine
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InChI

InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVFQBTJPBRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3ClN2O2
Record name 2-chloro-5-nitropyridine
Source Wikipedia
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DSSTOX Substance ID

DTXSID70196525
Record name Pyridine, 2-chloro-5-nitro-
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Molecular Weight

158.54 g/mol
Source PubChem
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Product Name

2-Chloro-5-nitropyridine

CAS RN

4548-45-2
Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitropyridine
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Record name Pyridine, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitropyridine
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Synthesis routes and methods

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
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diazonium
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phosphorous pentachloride phosphorous oxychloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2, and its molecular weight is 170.56 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize 2-Chloro-5-nitropyridine:

  • NMR Spectroscopy: 1H NMR studies have been used to analyze the conformational preferences of products formed in reactions with 2-Chloro-5-nitropyridine, specifically focusing on arylthio-dechlorination reactions. [, ]
  • IR Spectroscopy: Infrared spectroscopy has been used to analyze the NH stretching frequencies of 2-Chloro-5-nitropyridine derivatives, providing insights into the electronic effects of substituents on the pyridine ring. []
  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used to study the absorption characteristics of 2-Chloro-5-nitropyridine derivatives, particularly the influence of substituents on the position of absorption bands. []
  • Chlorine NQR: Chlorine nuclear quadrupole resonance (NQR) has been utilized to study the electronic environment around the chlorine atom in 2-Chloro-5-nitropyridine. []

ANone: While specific stability data under diverse conditions is limited in the provided research, 2-Chloro-5-nitropyridine is known to be reactive towards nucleophiles, particularly in the presence of bases. [, , , , , , , ] It readily undergoes nucleophilic aromatic substitution reactions. [, , , , ] The choice of solvent can significantly impact its reactivity and reaction pathway. [, , , , ]

ANone: The provided research focuses primarily on the use of 2-Chloro-5-nitropyridine as a reagent in organic synthesis. [1-35] There is no mention of its direct use as a catalyst.

ANone: Yes, computational chemistry techniques have been employed. AM1 calculations were used to investigate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of 2-Chloro-5-nitropyridine. [] Additionally, density functional theory (DFT) calculations have been performed on 2-Chloro-5-nitropyridine to determine its first-order hyperpolarizability values, HOMO-LUMO energies, Mulliken charge distribution, and molecular electrostatic potential. []

ANone: Research indicates that the position of the nitro group relative to the chlorine atom significantly influences the reactivity of 2-Chloro-5-nitropyridine in nucleophilic aromatic substitution reactions. [, , ] The presence of electron-withdrawing groups, like the nitro group, enhances its reactivity towards nucleophiles. [, , , ] For instance, 2-Chloro-5-nitropyridine, having a "para-like" arrangement, generally exhibits higher reactivity compared to 2-Chloro-3-nitropyridine, with an "ortho-like" arrangement. [, , , ]

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